Spantide II

Descripción general

Descripción

Spantide II is a peptide that specifically binds to the neurokinin-1 receptor (NK-1R) and blocks inflammation associated with substance P . It is used to control inflammation, especially in skin conditions such as psoriasis and contact dermatitis .

Synthesis Analysis

The stability of Spantide II was found to decrease with an increase in pH at higher temperatures . It was also found to be relatively more stable in ethyl oleate–ethanol, ethanol–water, ethanol, and N-methyl-2-pyrrolidone .Molecular Structure Analysis

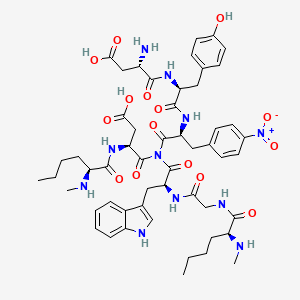

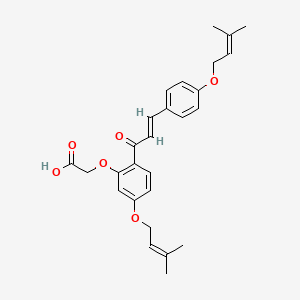

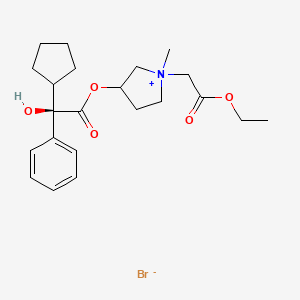

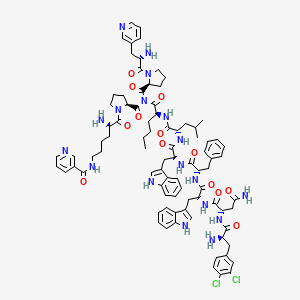

The empirical formula of Spantide II is C86H104N18O13 . Its amino acid sequence is Nicotinoyl-Lys-Pro-3Pal-Pro-Cl-Phe-Asn-Trp-Phe-Trp-Leu-Nle-NH2 . CD spectroscopy studies showed that Spantide II has a relatively stable α-helix structure in the liquid state .Chemical Reactions Analysis

At high temperatures, Spantide II undergoes lysine–proline diketopiperazine degradation . The stability of Spantide II was affected by the type of vehicle used in the study .Physical And Chemical Properties Analysis

Spantide II is a lyophilized form with a peptide content of ≥65% . It should be stored in conditions protected from light and at a temperature of −20°C .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Spantide II is a neurokinin-1 receptor (NK-1R) antagonist, which means it can block the actions of substance P, a neuropeptide involved in inflammation . It has been used to control inflammation, especially in skin conditions such as psoriasis and contact dermatitis .

Topical Formulations for Skin Disorders

Spantide II has been formulated into topical lotions and gels for the treatment of inflammatory skin disorders . These formulations have been shown to be effective in significantly reducing allergic contact dermatitis (ACD) response, similar to dexamethasone .

Pain Management

Substance P, the target of Spantide II, has long been considered an effector of pain . By blocking the actions of substance P, Spantide II may have applications in managing pain, particularly nociceptive pain .

Drug Delivery

Spantide II has been studied for its potential in drug delivery. The stability of Spantide II in various dermatological vehicles has been investigated, with results indicating that ethyl oleate–ethanol (1:1) and ethanol–water (1:1) could be used as potential vehicles in the development of topical formulations of Spantide II .

Research Tool in Neuroscience

Given its role as a neurokinin-1 receptor antagonist, Spantide II can be used as a research tool in neuroscience to study the functions of substance P and its receptors .

Potential Applications in Cancer Treatment

While there is limited direct research on Spantide II’s applications in cancer treatment, its role as a neurokinin-1 receptor antagonist suggests potential applications. Substance P and its receptors have been implicated in cancer progression, so blocking these receptors with Spantide II could potentially have therapeutic effects .

Mecanismo De Acción

Target of Action

The primary target of Npcatn-SP is the neurokinin-1 receptor (NK1R) . NK1R is a type of G protein-coupled receptor found in various tissues, including the brain and spinal cord . It plays a crucial role in transmitting pain signals and mediating inflammatory responses .

Mode of Action

Npcatn-SP acts as a potent NK1R antagonist . It binds to NK1R, blocking the proinflammatory activities associated with Substance P (SP), a neuropeptide that preferentially activates NK1R . By inhibiting SP’s action, Npcatn-SP can modulate pain perception and inflammatory responses .

Biochemical Pathways

The binding of Npcatn-SP to NK1R affects various biochemical pathways. It inhibits the signaling pathways activated by SP, which are involved in pain transmission and inflammatory responses . The exact downstream effects of this inhibition depend on the specific cell types and tissues involved.

Result of Action

The antagonistic action of Npcatn-SP on NK1R results in the modulation of pain and inflammation. By blocking SP’s action, it can potentially alleviate pain and reduce inflammatory responses . This makes Npcatn-SP a potential therapeutic agent for conditions like chronic pain and inflammatory skin disorders .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2R)-2-amino-3-(3,4-dichlorophenyl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-1-[(2S)-2-amino-3-pyridin-3-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H104Cl2N18O13/c1-4-5-26-66(84(117)106(86(119)73-30-18-37-105(73)83(116)63(91)41-53-21-15-33-93-46-53)85(118)72-29-17-36-104(72)82(115)61(89)25-13-14-35-95-75(108)54-22-16-34-94-47-54)98-77(110)67(38-50(2)3)100-79(112)69(43-55-48-96-64-27-11-9-23-57(55)64)102-78(111)68(42-51-19-7-6-8-20-51)101-80(113)70(44-56-49-97-65-28-12-10-24-58(56)65)103-81(114)71(45-74(92)107)99-76(109)62(90)40-52-31-32-59(87)60(88)39-52/h6-12,15-16,19-24,27-28,31-34,39,46-50,61-63,66-73,96-97H,4-5,13-14,17-18,25-26,29-30,35-38,40-45,89-91H2,1-3H3,(H2,92,107)(H,95,108)(H,98,110)(H,99,109)(H,100,112)(H,101,113)(H,102,111)(H,103,114)/t61-,62-,63+,66+,67+,68+,69-,70-,71+,72+,73+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZJAARMZMEIHY-BBKUSFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N(C(=O)C1CCCN1C(=O)C(CCCCNC(=O)C2=CN=CC=C2)N)C(=O)C3CCCN3C(=O)C(CC4=CN=CC=C4)N)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N(C(=O)[C@@H]1CCCN1C(=O)[C@@H](CCCCNC(=O)C2=CN=CC=C2)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CC=C4)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H104Cl2N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156088 | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1668.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Norleucinamide, N6-(3-pyridinylcarbonyl)-D-lysyl-L-prolyl-3-(3-pyridinyl)-L-alanyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-asparaginyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl- | |

CAS RN |

129176-97-2 | |

| Record name | Spantide II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129176972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spantide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Spantide II is a potent and selective antagonist of the neurokinin-1 receptor (NK-1R). [, , , ] This receptor is primarily activated by the neuropeptide Substance P (SP).

A: By binding to NK-1R, Spantide II blocks the actions of SP, a key mediator of inflammation. [, , , ] This inhibition disrupts SP-mediated signaling pathways, including those involved in vasodilation, plasma extravasation, and immune cell activation. [, , ]

A: Spantide II demonstrates high selectivity for NK-1R compared to other tachykinin receptors like NK-2R and NK-3R. [, , ]

A: Research suggests that Spantide II can modulate wound healing through various mechanisms, including influencing neurite outgrowth, adhesion molecule expression, and TGF-β1 levels, ultimately impacting fibroblast proliferation and migration. [, ]

A: Spantide II, a synthetic undecapeptide, has the molecular formula C77H109Cl2N21O13 and a molecular weight of 1668.76 g/mol. [, ]

A: CD spectroscopy indicates that Spantide II predominantly adopts a stable α-helix conformation in solution. []

A: Spantide II exhibits decreased stability at higher temperatures (e.g., 40°C) in aqueous solutions. This effect is influenced by the solution pH. [, ]

A: Variations in salt concentration do not appear to significantly affect the stability of Spantide II in aqueous solutions. []

A: The stability of Spantide II varies depending on the chosen vehicle. It shows better stability in ethyl oleate-ethanol, ethanol-water, ethanol, and N-methyl-2-pyrrolidone compared to other vehicles tested. []

A: Mass spectrometry data suggest that at high temperatures, Spantide II undergoes lysine-proline diketopiperazine degradation. []

A: Yes, researchers have successfully formulated Spantide II into stable topical lotions and gels for potential use in treating inflammatory skin disorders. [, ]

A: NMP acts as a penetration enhancer in topical formulations of Spantide II, facilitating its delivery to the epidermis and dermis. [, ]

A: Spantide II itself is a result of structural modifications on the parent peptide Spantide. These modifications, including the substitution of Gln6 to Asn6 and the incorporation of unnatural amino acids, significantly enhanced its potency and reduced neurotoxicity. []

A: The incorporation of D-amino acids in Spantide II's structure contributes to its enhanced resistance to enzymatic degradation and potentially improves its bioavailability and duration of action. []

A: The concentration of Spantide II in solution does not appear to significantly affect its stability. []

A: Based on stability studies, ethyl oleate-ethanol (1:1) and ethanol-water (1:1) are promising vehicles for topical Spantide II formulations. []

ANone: While the provided research doesn't delve into specific formulation strategies beyond vehicle selection, incorporating techniques like encapsulation in nanoparticles, liposomes, or other drug delivery systems could potentially improve Spantide II's stability, solubility, and bioavailability.

A: Yes, incorporating NMP in topical formulations increased Spantide II levels in the dermis compared to formulations without NMP. []

ANone: The provided research doesn't provide detailed information on the metabolism and excretion of Spantide II. As a peptide, it is likely susceptible to enzymatic degradation, but specific metabolic pathways and excretion routes require further investigation.

A: Researchers have utilized scratch assays and transwell assays on buffalo fetal fibroblast cultures to investigate the effects of Spantide II on cell proliferation and migration, particularly in the context of wound healing. []

A: Several animal models have been used, including: * Allergic Contact Dermatitis (ACD) in Mice: Topical Spantide II formulations effectively reduced ACD responses comparable to dexamethasone. [] * Salmonella Infection in Mice: Pretreatment with Spantide II increased susceptibility to Salmonella infection, suggesting a role for SP in immune responses against this pathogen. [] * Laser-Induced Skin-Wound Model in Rats: Exogenous SP, potentiated by Spantide II, enhanced wound healing through various mechanisms, including neurite outgrowth. [] * Status Epilepticus in Rats: Intrahippocampal SP administration triggered status epilepticus, which was blocked by Spantide II and RP-67,580, highlighting the role of SP in seizure activity. []

ANone: The provided research does not mention any completed or ongoing clinical trials on Spantide II.

A: While the provided research highlights the low neurotoxicity of Spantide II compared to earlier SP antagonists, [] further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects.

A: The research primarily focuses on topical delivery of Spantide II. [, ] Further research could explore advanced drug delivery systems like nanoparticles or liposomes for targeted delivery to specific tissues or cells, enhancing efficacy and potentially reducing off-target effects.

A: Researchers have employed several analytical techniques: * High-Performance Liquid Chromatography (HPLC): A precise HPLC assay was developed for the analysis of Spantide II. [] * Mass Spectrometry (MS): MS was used to investigate the degradation products of Spantide II, particularly at elevated temperatures. [] * Circular Dichroism (CD) Spectroscopy: CD spectroscopy was employed to analyze the secondary structure of Spantide II in solution. []

ANone: The provided research doesn't directly address the immunogenicity of Spantide II. Further research is needed to determine if Spantide II triggers an immune response (e.g., antibody formation) and if this impacts its efficacy or safety profile.

A: Spantide II represents a significant advancement in the development of tachykinin antagonists. It builds upon earlier generations of SP antagonists, like Spantide, by incorporating structural modifications that enhance potency, selectivity, and reduce neurotoxicity. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.